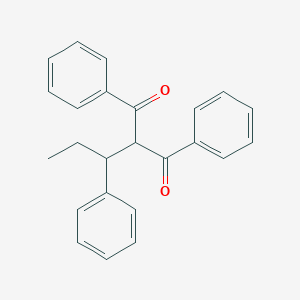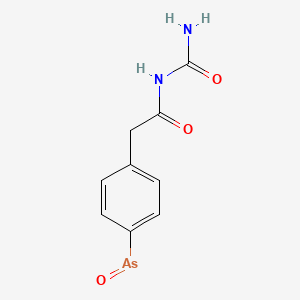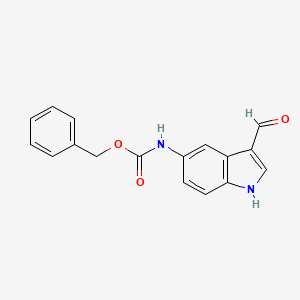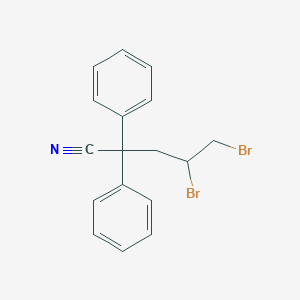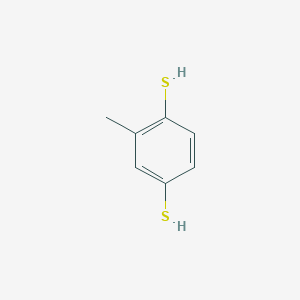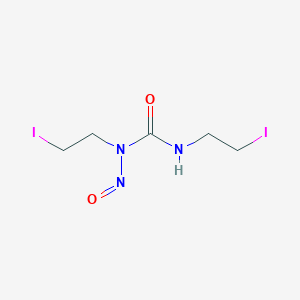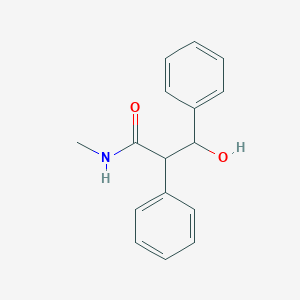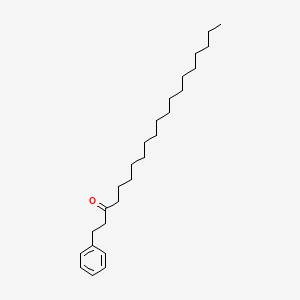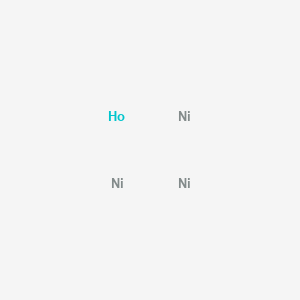
Benzene, 1,2-hexadienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-hexadienyl- is an organic compound with the molecular formula C₁₂H₁₄. It is a derivative of benzene where a hexadienyl group is attached to the benzene ring. This compound is known for its unique structure, which includes a conjugated diene system, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, 1,2-hexadienyl- can be synthesized through several methods. One common approach involves the reaction of benzene with hexadienyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product .
Industrial Production Methods: This involves the use of large reactors, controlled temperatures, and efficient separation techniques to obtain high yields of the compound .
Types of Reactions:
Oxidation: Benzene, 1,2-hexadienyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of hexadiene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Hexadiene derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-hexadienyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and the effects of substituents on benzene rings.
Biology: Research on its biological activity and potential as a precursor for biologically active molecules.
Medicine: Investigations into its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of various chemicals
Wirkmechanismus
The mechanism by which benzene, 1,2-hexadienyl- exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This system allows for delocalization of electrons, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic aromatic substitution or oxidation .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,3-hexadienyl-: Another derivative of benzene with a different positioning of the hexadienyl group.
Uniqueness: Benzene, 1,2-hexadienyl- is unique due to its conjugated diene system, which imparts distinct reactivity and makes it a valuable compound for studying the effects of conjugation on chemical behavior. Its ability to undergo a variety of reactions and form diverse products sets it apart from simpler benzene derivatives .
Eigenschaften
CAS-Nummer |
13633-27-7 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h4-5,7-11H,2-3H2,1H3 |
InChI-Schlüssel |
MSIPDVCLKKSQNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


